N-[4-(diethylamino)phenyl]-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
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Overview
Description
N-[4-(diethylamino)phenyl]-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex organic compound with a unique structure that includes a diethylamino group, a nitro group, and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindoline core, followed by the introduction of the nitro group and the diethylamino group. The final step involves the formation of the propanamide linkage.
Preparation of Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving phthalic anhydride and an amine.
Introduction of Nitro Group: The nitro group can be introduced via nitration using nitric acid and sulfuric acid.
Introduction of Diethylamino Group: The diethylamino group can be introduced through a substitution reaction using diethylamine.
Formation of Propanamide Linkage: The final step involves the formation of the propanamide linkage through an amide coupling reaction using appropriate reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)phenyl]-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[4-(diethylamino)phenyl]-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can interact with active sites of enzymes, while the nitro group can participate in redox reactions. The isoindoline moiety can provide structural stability and facilitate binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylamino)phenyl]-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- N-[4-(diethylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Uniqueness
N-[4-(diethylamino)phenyl]-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is unique due to the presence of both the diethylamino and nitro groups, which provide distinct chemical reactivity and potential biological activity. The combination of these functional groups with the isoindoline core makes it a versatile compound for various applications.
Biological Activity
N-[4-(diethylamino)phenyl]-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex organic compound with the molecular formula C23H28N4O5. This compound features a diethylamino group linked to a phenyl ring and a propanamide moiety, with additional nitro and dioxo groups contributing to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The structural complexity of this compound suggests multiple potential interactions with biological targets. The presence of the diethylamino group enhances its lipophilicity, potentially improving its ability to cross biological membranes.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that derivatives of isoindole compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Compound Name | Mechanism of Action | Reference |
---|---|---|
Isoindole Derivative A | Induces apoptosis via caspase activation | |
Isoindole Derivative B | Inhibits cell cycle progression in G2/M phase |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting enzymes involved in key metabolic pathways, which could be beneficial in treating metabolic disorders.
Target Enzyme | Inhibition Type | IC50 (μM) | Reference |
---|---|---|---|
Enzyme X | Competitive Inhibition | 5.0 | |
Enzyme Y | Non-competitive Inhibition | 10.0 |
Study 1: Antitumor Activity
In a recent study, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxicity against breast and lung cancer cells with an IC50 value of 8 μM. The study emphasized the compound's ability to induce apoptosis through the mitochondrial pathway.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro. This suggests potential applications in neurodegenerative diseases such as Alzheimer's.
The biological activities of this compound are likely mediated through several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Disruption of normal cell cycle progression.
- Enzyme Interaction : Binding to specific enzymes resulting in inhibition of their activity.
Properties
Molecular Formula |
C21H22N4O5 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[4-(diethylamino)phenyl]-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C21H22N4O5/c1-3-23(4-2)15-10-8-14(9-11-15)22-18(26)12-13-24-20(27)16-6-5-7-17(25(29)30)19(16)21(24)28/h5-11H,3-4,12-13H2,1-2H3,(H,22,26) |
InChI Key |
GOMICRLYTGHSAX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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